molecular formula C10H12N2O4 B8539462 ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate

ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate

Cat. No.: B8539462
M. Wt: 224.21 g/mol
InChI Key: BBQWMTUJBYUBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate typically involves the esterification of 2-(4-methyl-6-nitropyridin-3-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: 2-(4-methyl-6-aminopyridin-3-yl)acetate.

    Reduction: 2-(4-methyl-6-nitropyridin-3-yl)acetic acid.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-methyl-6-aminopyridin-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(4-methyl-6-chloropyridin-3-yl)acetate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl 2-(4-methyl-6-hydroxypyridin-3-yl)acetate: Similar structure but with a hydroxyl group instead of a nitro group.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)5-8-6-11-9(12(14)15)4-7(8)2/h4,6H,3,5H2,1-2H3

InChI Key

BBQWMTUJBYUBFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl ethyl (6-nitro-4-methylpyridin-3-yl)propanedioate (7.4 g, 22.8 mmol) was dissolved in DCM (100 mL) and treated with trifluoromethanesulfonic acid (25 mL). The reaction mixture stirred 12 h, then was concentrated in vacuo and dried under high vacuum. The resulting residue purified by flash chromatography (eluted with 2−>10% hexanes/ethyl acetate) to provide title compound.
Name
tert-Butyl ethyl (6-nitro-4-methylpyridin-3-yl)propanedioate
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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